N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide
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Overview
Description
N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a naphthalene ring, which is further connected to a prop-2-enamide group. Its molecular formula is C15H17NO, and it has a molecular weight of 227.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide typically involves the reaction of 6-bromo-N-methylnaphthalen-2-amine with prop-2-enamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various spectroscopic studies due to its unique photophysical properties.
Biology: Employed in the study of cell membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The dimethylamino group enhances its binding affinity to certain proteins and enzymes, facilitating its use as a probe in biochemical assays. The compound’s fluorescence properties allow for the visualization of molecular interactions and cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Acryloyl-2-dimethylaminonaphthalene: Similar in structure but with an acryloyl group instead of a prop-2-enamide group.
N,N-Dimethyl-6-propionyl-2-naphthylamine: Similar in structure but with a propionyl group instead of a prop-2-enamide group.
Uniqueness
N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in fluorescence-based applications and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-[6-(dimethylamino)naphthalen-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-4-15(18)16-13-7-5-12-10-14(17(2)3)8-6-11(12)9-13/h4-10H,1H2,2-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIHYIUUVOTAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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